molecular formula C21H23NO4 B1589134 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- CAS No. 141743-14-8

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-

Cat. No. B1589134
CAS RN: 141743-14-8
M. Wt: 353.4 g/mol
InChI Key: AEQVNDSKGYFDSR-UHFFFAOYSA-N
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Description

“Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-” is a chemical compound with the molecular formula C17H15NO4 . It is also known as N-Fmoc-glycine or Fmoc-Gly-OH . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular weight of this compound is 297.31 . The exact molecular structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . The melting point ranges from 175.0 to 178.0°C . It is almost transparent in methanol .

Scientific Research Applications

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of complex organic molecules, contributing to the development of new drugs, materials, and chemical products.

Pharmaceuticals

In the pharmaceutical industry, n-fmoc-n-(2-methylpropyl)glycine is used as a building block in the synthesis of various drugs . Its unique structure allows it to be incorporated into a wide range of pharmaceutical compounds, potentially enhancing their effectiveness or altering their properties.

Agrochemicals

This compound also finds application in the agrochemical industry . It can be used in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides, helping to improve crop yields and protect plants from pests and diseases.

Dyestuff Fields

N-fmoc-n-(2-methylpropyl)glycine is used in the dyestuff industry . It can be used in the synthesis of various dyes and pigments, contributing to the creation of vibrant and long-lasting colors.

Nanotechnology

In the field of nanotechnology, this compound has been used as a modification agent of TiO2@SiO2–(CH2)3–NH2 to obtain TiO2@SiO2–(CH2)3–NH–Gly–Fmoc . This suggests potential applications in the development of advanced materials with unique properties.

Mechanism of Action

Target of Action

The primary target of the compound Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-, also known as n-fmoc-n-(2-methylpropyl)glycine, is the amino group of an activated incoming amino acid during peptide synthesis .

Mode of Action

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-, or n-fmoc-n-(2-methylpropyl)glycine, acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound n-fmoc-n-(2-methylpropyl)glycine plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of n-fmoc-n-(2-methylpropyl)glycine is the successful synthesis of peptides with the desired sequence and structure . This is achieved through the protection of the amino group during synthesis, preventing unwanted side reactions .

Action Environment

The action of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- is influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . These factors can affect the efficiency of the Fmoc group’s attachment and removal, and thus the overall success of the peptide synthesis .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(2)11-22(12-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQVNDSKGYFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471209
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-

CAS RN

141743-14-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141743-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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